molecular formula C20H22N4S B6075378 N-[3-(methylthio)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

N-[3-(methylthio)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No. B6075378
M. Wt: 350.5 g/mol
InChI Key: XTYRLSQMFOFZCX-UHFFFAOYSA-N
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Description

N-[3-(methylthio)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique properties, including its ability to interact with specific receptors in the body and its potential to be used as a tool for studying various biological processes.

Mechanism of Action

The mechanism of action of N-[3-(methylthio)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its ability to interact with specific receptors in the body. This compound has been shown to act as a partial agonist at the dopamine receptor and as an antagonist at the serotonin receptor. As a result, it has been studied for its potential use in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
N-[3-(methylthio)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has been shown to have several biochemical and physiological effects. This compound has been shown to increase dopamine release in the brain, which may contribute to its potential use in the treatment of Parkinson's disease. It has also been shown to decrease serotonin release in the brain, which may contribute to its potential use in the treatment of depression.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(methylthio)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine in lab experiments is its ability to interact with specific receptors in the body. This allows researchers to study the effects of this compound on various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. Researchers must be careful when handling this compound to avoid any potential health risks.

Future Directions

There are several future directions for the study of N-[3-(methylthio)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine. One potential direction is the further study of its potential use in the treatment of neurological disorders, including Parkinson's disease and depression. Another potential direction is the study of its effects on other biological processes, including the immune system and inflammation. Overall, the study of N-[3-(methylthio)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has the potential to lead to new insights into the functioning of the body and the development of new treatments for various diseases.

Synthesis Methods

The synthesis of N-[3-(methylthio)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves several steps. The first step involves the reaction of 2-bromo-4,5,6,7-tetrahydro-1H-indazole with 3-(methylthio)benzylamine to form the intermediate product. This intermediate product is then reacted with 2-pyridinecarboxaldehyde to yield the final product.

Scientific Research Applications

N-[3-(methylthio)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has been studied extensively for its potential use in scientific research. This compound has been shown to interact with specific receptors in the body, including the dopamine receptor and the serotonin receptor. As a result, it has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and depression.

properties

IUPAC Name

N-[(3-methylsulfanylphenyl)methyl]-1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4S/c1-25-16-7-4-6-15(12-16)13-22-18-8-5-9-19-17(18)14-23-24(19)20-10-2-3-11-21-20/h2-4,6-7,10-12,14,18,22H,5,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYRLSQMFOFZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)CNC2CCCC3=C2C=NN3C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(methylthio)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

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